6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole
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Overview
Description
6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole is an organic compound with the molecular formula C18H19N. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole typically involves the reaction of 6-methylindole with 4-methylbenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-[2-(4-methylphenyl)ethenyl]indoline
- 6-Methyl-2-[2-(p-tolyl)vinyl]-2,3-dihydro-1H-indole
- 6-Methyl-2-[2-(4-methylphenyl)ethenyl]-2,3-dihydro-1H-indole
Uniqueness
6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole is unique due to its specific structural features, such as the presence of both a methyl group and an ethenyl group attached to the indole ring.
Properties
CAS No. |
60986-52-9 |
---|---|
Molecular Formula |
C18H17N |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
6-methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole |
InChI |
InChI=1S/C18H17N/c1-13-3-6-15(7-4-13)8-10-17-12-16-9-5-14(2)11-18(16)19-17/h3-12,19H,1-2H3 |
InChI Key |
ZMMNBKKJKZOIGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC3=C(N2)C=C(C=C3)C |
Origin of Product |
United States |
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